molecular formula C10H15N3O2 B14213399 6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide CAS No. 827588-36-3

6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide

Cat. No.: B14213399
CAS No.: 827588-36-3
M. Wt: 209.24 g/mol
InChI Key: AFTOWOFBMYMCFY-UHFFFAOYSA-N
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Description

6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound with a pyridine ring substituted with an amino group, a methoxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

    Amidation: The carboxylic acid group is converted to an amide group by reacting with an appropriate amine, such as N-(2-methoxyethyl)-N-methylamine, under dehydrating conditions.

    Amination: The amino group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include steps such as:

    Reactor Design: Utilizing continuous flow reactors to enhance reaction efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-N-(2-methoxyethyl)nicotinamide: A similar compound with a nicotinamide structure instead of a pyridine ring.

    6-Amino-N,N-bis(2-methoxyethyl)-3-methyl-4-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxamide: A more complex compound with additional functional groups and a fused ring system.

Uniqueness

6-Amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxyethyl group, and methyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

827588-36-3

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-amino-N-(2-methoxyethyl)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-13(5-6-15-2)10(14)8-3-4-9(11)12-7-8/h3-4,7H,5-6H2,1-2H3,(H2,11,12)

InChI Key

AFTOWOFBMYMCFY-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C(=O)C1=CN=C(C=C1)N

Origin of Product

United States

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